molecular formula C10H14O2 B086100 Phenylacetaldehyde dimethyl acetal CAS No. 101-48-4

Phenylacetaldehyde dimethyl acetal

Cat. No.: B086100
CAS No.: 101-48-4
M. Wt: 166.22 g/mol
InChI Key: WNJSKZBEWNVKGU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetaldehyde dimethyl acetal can be synthesized through the acetalization of phenylacetaldehyde with methanol in the presence of an acid catalyst . The reaction typically involves heating phenylacetaldehyde with methanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Phenylacetaldehyde dimethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Phenylacetaldehyde dimethyl acetal involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to active pharmacological agents. The compound’s dimethoxyethyl group can be hydrolyzed to release phenylacetaldehyde, which then exerts its biological effects .

Comparison with Similar Compounds

Comparison: Phenylacetaldehyde dimethyl acetal is unique due to its specific substitution pattern and the presence of two methoxy groups. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs, such as (2,2-Diethoxyethyl)benzene, which has ethoxy groups instead of methoxy groups .

Properties

IUPAC Name

2,2-dimethoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJSKZBEWNVKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047001
Record name Phenylacetaldehyde dimethyl acetal
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; powerful green-earthy, flower stem like odour
Record name Benzene, (2,2-dimethoxyethyl)-
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Record name Phenylacetaldehyde dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/
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Boiling Point

219.00 to 221.00 °C. @ 754.00 mm Hg
Record name 1,1-Dimethoxy-2-phenylethane
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Solubility

Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol)
Record name Phenylacetaldehyde dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.000-1.006
Record name Phenylacetaldehyde dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

101-48-4
Record name Phenylacetaldehyde dimethyl acetal
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Record name Phenyl acetaldehyde dimethyl acetal
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Record name Benzene, (2,2-dimethoxyethyl)-
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Record name Phenylacetaldehyde dimethyl acetal
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Record name 1,1-dimethoxy-2-phenylethane
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Record name PHENYL ACETALDEHYDE DIMETHYL ACETAL
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Record name 1,1-Dimethoxy-2-phenylethane
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a benzene (25 ml) solution of styrene oxide (1.20 g, 10 mmol), allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol) was added as a catalyst, and the mixture was stirred at 50° C. for 10 minutes. The reaction solution was analyzed by an internal standard method by means of gas chromatography and the nuclear magnetic resonance spectrum, whereby it was found that the yield of phenylacetaldehyde was 75%. Then, to this reaction solution, methanol (10 ml) was added, and the mixture was stirred at 50° C. for 30 minutes. To the reaction mixture, a 2% sodium carbonate aqueous solution (20 ml) was added, and the organic layer and the aqueous layer were separated. The organic layer was analyzed by gas chromatography and the nuclear magnetic resonance spectrum, whereby it was found that phenylacetaldehyde disappeared completely and phenylacetaldehyde dimethylacetal formed substantially quantitatively relative to the aldehyde contained in the crude reaction mixture. The phenylacetaldehyde dimethylacetal fraction obtained by the gas chromatography, was subjected to the measurement of the nuclear magnetic resonance spectrum to determine the structure.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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